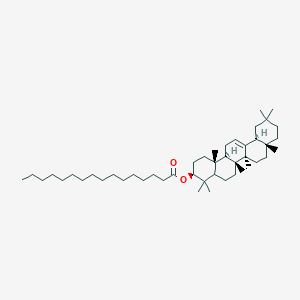

beta-Amyrin palmitate

Description

Properties

CAS No. |

5973-06-8 |

|---|---|

Molecular Formula |

C46H80O2 |

Molecular Weight |

665.1 g/mol |

IUPAC Name |

[(3S,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3/t36-,37?,38-,39+,43-,44+,45-,46-/m1/s1 |

InChI Key |

VFSRKCNYYCXRGI-LAZBMHKSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amyrin palmitate |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Beta-Amyrin Palmitate in Plants: A Technical Guide for Researchers

Introduction: The Significance of Triterpenoid Esters

Pentacyclic triterpenoids are a vast and structurally diverse class of plant secondary metabolites with a wide array of ecological functions and pharmacological activities. Among these, β-amyrin, an oleanane-type triterpenoid, serves as a key precursor to a multitude of bioactive compounds, including saponins and triterpenoid esters.[1][2] Beta-amyrin palmitate, a fatty acid ester of β-amyrin, has garnered significant interest due to its reported anti-inflammatory, anti-diabetic, and anti-dyslipidemic properties.[3] Understanding the biosynthetic pathway of this specialized metabolite is paramount for its sustainable production through metabolic engineering and for the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of β-amyrin palmitate in plants. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed description of the metabolic pathway but also practical insights into the experimental methodologies required for its investigation. We will delve into the well-established upstream pathway leading to the synthesis of the β-amyrin backbone and then explore the frontiers of our understanding regarding the final, crucial esterification step. This guide aims to be a self-validating system, where the described protocols and logical frameworks empower researchers to unravel the remaining mysteries of triterpenoid ester biosynthesis.

Part 1: The Core Pathway - Biosynthesis of the β-Amyrin Backbone

The journey to β-amyrin palmitate begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which primarily operates in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. While both pathways contribute to the overall isoprenoid pool, the MVA pathway is generally considered the primary source of precursors for cytosolic triterpenoid biosynthesis.

The subsequent steps involve the sequential condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene. This linear C30 hydrocarbon then undergoes epoxidation to form 2,3-oxidosqualene, the final common precursor for the cyclization into a vast array of triterpenoid skeletons.

The pivotal step in the formation of the β-amyrin backbone is the stereospecific cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (βAS) , an oxidosqualene cyclase (OSC). This remarkable enzymatic reaction orchestrates a cascade of carbocation-mediated cyclizations and rearrangements to produce the pentacyclic oleanane skeleton of β-amyrin. Numerous βAS genes have been cloned and characterized from a variety of plant species, confirming its central role in the biosynthesis of oleanane-type triterpenoids.[4][5][6]

Part 2: The Final Frontier - Esterification of β-Amyrin

The conversion of β-amyrin to β-amyrin palmitate involves the transfer of a palmitoyl group from an activated donor molecule to the C-3 hydroxyl group of the β-amyrin backbone. This acylation reaction is catalyzed by a class of enzymes known as acyltransferases. While the existence of β-amyrin palmitate in various plants is well-documented, the specific enzyme responsible for its biosynthesis has yet to be definitively identified and characterized.[7] This represents a significant knowledge gap and a fertile ground for future research.

Based on our current understanding of plant secondary metabolism, several families of acyltransferases are potential candidates for catalyzing this reaction.

Candidate Acyltransferase Families

-

BAHD Acyltransferases: The BAHD family is one of the largest and most functionally diverse groups of acyl-CoA-dependent acyltransferases in plants. Members of this family are characterized by conserved motifs and are involved in the biosynthesis of a wide range of secondary metabolites, including esters, amides, and anthocyanins. While some BAHD acyltransferases have been shown to acetylate triterpenes, their activity with long-chain fatty acyl-CoAs on triterpene substrates is less common.

-

SCPL Acyltransferases: Serine carboxypeptidase-like (SCPL) acyltransferases represent another class of enzymes involved in the acylation of plant natural products. Unlike BAHDs, SCPLs typically utilize 1-O-β-acyl-glucose esters as the acyl donor. While SCPLs have been implicated in the acylation of some triterpenoid saponins, their role in the direct fatty acylation of triterpene aglycones remains to be established.

-

MBOAT Family Acyltransferases: The membrane-bound O-acyltransferase (MBOAT) family comprises a diverse group of enzymes that catalyze the acylation of a variety of substrates, including sterols, glycerolipids, and proteins. Of particular interest is the recent characterization of a novel pentacyclic triterpene acetyltransferase from lettuce (Lactuca sativa), designated LsTAT1.[8] LsTAT1 belongs to the MBOAT family and can utilize β-amyrin as a substrate, transferring an acetyl group from acetyl-CoA. However, this enzyme exhibits a strong preference for acetyl-CoA and shows no activity with long-chain fatty acyl-CoAs like palmitoyl-CoA. This finding suggests that while MBOATs are capable of acylating triterpenes, a different member of this family or an entirely different class of enzyme is likely responsible for the synthesis of β-amyrin palmitate.

-

Sterol Acyltransferases (ASATs): Given the structural similarity between sterols and triterpenes, it is plausible that sterol acyltransferases (acyl-CoA:sterol acyltransferases, ASATs) could exhibit promiscuous activity towards triterpene alcohols. Some plant ASATs have been shown to acylate triterpenoid precursors, suggesting a degree of substrate flexibility.[9] Further investigation into the substrate specificity of various plant ASATs with β-amyrin and palmitoyl-CoA is warranted.

Part 3: Experimental Workflow for Identification and Characterization of a β-Amyrin Palmitoyltransferase

The elucidation of the enzyme responsible for β-amyrin palmitate biosynthesis requires a multi-faceted experimental approach. The following workflow outlines a logical progression from enzyme activity detection to gene identification and functional validation.

Detailed Experimental Protocols

This protocol is designed to detect and quantify the activity of a putative AβAT in plant protein extracts.

-

Preparation of Microsomal Fractions:

-

Homogenize fresh or frozen plant tissue (e.g., leaves, flowers) in ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1 mM PMSF).

-

Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 5 mM DTT).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a final volume of 100 µL:

-

50 mM Tris-HCl pH 7.5

-

50-100 µg of microsomal protein

-

100 µM β-amyrin (dissolved in a small volume of DMSO or acetone)

-

50 µM Palmitoyl-CoA

-

-

Include control reactions:

-

No enzyme (microsomal protein)

-

No β-amyrin

-

No Palmitoyl-CoA

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the products by LC-MS/MS for the detection and quantification of β-amyrin palmitate.

-

This protocol describes the functional characterization of candidate acyltransferase genes in a yeast expression system.

-

Yeast Strain and Vector:

-

Use a suitable S. cerevisiae strain (e.g., INVSc1) and an expression vector with a strong inducible or constitutive promoter (e.g., pYES2/CT for galactose induction).

-

-

Cloning of Candidate Genes:

-

Amplify the full-length coding sequences of candidate acyltransferase genes from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR products into the yeast expression vector.

-

-

Yeast Transformation and Expression:

-

Transform the recombinant plasmids into the yeast strain using the lithium acetate method.

-

Select for transformed colonies on appropriate selection media.

-

Inoculate a single colony into liquid selection medium and grow to mid-log phase.

-

Induce gene expression according to the promoter system used (e.g., by adding galactose for the GAL1 promoter).

-

-

In Vivo and In Vitro Assays:

-

In Vivo Assay:

-

Supplement the yeast culture medium with β-amyrin.

-

After a period of induction, harvest the yeast cells.

-

Extract the metabolites with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS/MS for the presence of β-amyrin palmitate.

-

-

In Vitro Assay:

-

Prepare microsomal fractions from the transformed yeast cells as described in Protocol 1.

-

Perform the AβAT assay using these microsomal fractions to confirm the enzymatic activity of the expressed protein.

-

-

Part 4: Quantitative Data and Concluding Remarks

While a dedicated enzyme for β-amyrin palmitate synthesis remains to be discovered, quantitative analysis of triterpenoid esters in various plants provides valuable context for their physiological roles and potential for biotechnological production. The table below presents a summary of quantitative data for β-amyrin and related triterpenoid esters from the literature. It is important to note that the content of these compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | Compound | Concentration (mg/g DW) | Reference |

| Calendula officinalis | Ligulate Flowers | Faradiol-3-O-palmitate | 1.2 - 2.5 | [9][10] |

| Calendula officinalis | Ligulate Flowers | Arnidiol-3-O-palmitate | 0.3 - 0.8 | [9][10] |

| Calendula officinalis | Whole Inflorescences | Free β-amyrin | ~0.1 | |

| Calendula officinalis | Whole Inflorescences | β-amyrin esters (total) | ~0.3 | |

| Ilex aquifolium | Leaves | Ursolic acid | 13.0 | |

| Ilex aquifolium | Leaves | Oleanolic acid | 5.0 | |

| Ziziphora clinopodioides | Whole Plant | Oleanolic acid | 0.76 | |

| Ziziphora clinopodioides | Whole Plant | Ursolic acid | 1.18 |

Note: Data for β-amyrin and β-amyrin palmitate in the same tissue is scarce, highlighting a need for further quantitative studies.

References

- 1. Beta-Amyrin | C30H50O | CID 73145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amyrin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantitative determination of eight triterpenoid monoesters from flowers of 10 varieties of Calendula officinalis L. and characterisation of a new triterpenoid monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

An In-Depth Technical Guide to the Anti-inflammatory Mechanisms of Beta-Amyrin Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tapping into the Therapeutic Potential of Triterpenoids

Beta-amyrin palmitate, a naturally occurring pentacyclic triterpenoid ester, is emerging as a compound of significant interest in the field of inflammation research.[1][2] This molecule is formed through the esterification of beta-amyrin with palmitic acid.[1] While beta-amyrin itself has well-documented anti-inflammatory properties, the addition of the palmitate moiety may alter its bioavailability and pharmacokinetic profile, potentially enhancing its therapeutic efficacy.[3] This guide provides a comprehensive overview of the known and hypothesized anti-inflammatory mechanisms of this compound, supported by field-proven experimental protocols and data interpretation insights.

The inflammatory process, a critical component of the innate immune response, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Key molecular players in inflammation include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the NLRP3 inflammasome, which collectively orchestrate the production of pro-inflammatory cytokines and mediators. This guide will delve into how this compound is thought to modulate these critical signaling pathways.

Core Anti-inflammatory Mechanisms of Beta-Amyrin and its Palmitate Ester

The anti-inflammatory effects of beta-amyrin and its derivatives are multifaceted, targeting several key nodes in the inflammatory cascade. While much of the detailed mechanistic work has been conducted on beta-amyrin, these findings provide a strong foundation for understanding the activity of this compound.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of a wide array of pro-inflammatory genes.[4] Beta-amyrin has been shown to significantly inhibit NF-κB activation in various inflammatory models.[4][5] This inhibition is crucial for its anti-inflammatory effects, as it leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, beta-amyrin effectively traps NF-κB in its inactive state, preventing its translocation to the nucleus and subsequent gene transcription.

Hypothesized Influence of the Palmitate Moiety:

Interestingly, palmitate itself can act as a pro-inflammatory stimulus, activating NF-κB signaling, often through Toll-like receptor 4 (TLR4).[6][7][8] This presents a fascinating dichotomy for this compound. One hypothesis is that the beta-amyrin component's potent anti-inflammatory activity, particularly its NF-κB inhibition, counteracts the pro-inflammatory potential of the palmitate moiety. Further research is needed to fully elucidate this interplay.

Visualizing the NF-κB Pathway Inhibition:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Suppression of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are critical for transducing extracellular inflammatory signals into intracellular responses. Beta-amyrin has been demonstrated to modulate the p38 MAPK and JNK pathways. By inhibiting the phosphorylation of these kinases, beta-amyrin can downregulate the expression of downstream inflammatory targets.

Inhibition of Pro-inflammatory Enzymes: COX and LOX

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes.[9] Beta-amyrin has been shown to inhibit the activity of these enzymes, thereby reducing the synthesis of these potent inflammatory mediators.[10][11][12] This dual inhibition of both COX and LOX pathways is a significant advantage, as it provides a broader spectrum of anti-inflammatory action compared to selective COX-2 inhibitors.

Downregulation of Pro-inflammatory Cytokines

A primary outcome of the inhibition of NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines. Studies on beta-amyrin have consistently shown a significant decrease in the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][13][14] This reduction in the cytokine storm is a critical aspect of its anti-inflammatory efficacy.

| Cytokine | Effect of Beta-Amyrin Treatment | Reference |

| TNF-α | Significantly reduced expression and secretion | [5][13][15] |

| IL-1β | Markedly decreased production | [13] |

| IL-6 | Substantial inhibition of secretion | [4][5][13] |

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[16] Interestingly, palmitate has been identified as a potent activator of the NLRP3 inflammasome.[16][17][18][19] This suggests a potential pro-inflammatory role for the palmitate moiety of this compound. However, the anti-inflammatory actions of the beta-amyrin core may counteract this effect. Further investigation is required to determine the net effect of this compound on NLRP3 inflammasome activation.

Experimental Protocols for Investigating Anti-inflammatory Mechanisms

To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo models is essential.

In Vitro Assays

1. Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (hPBMCs) are commonly used.

-

Protocol:

-

Culture cells to 80-90% confluency in appropriate media.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[10]

-

Collect the cell culture supernatant for cytokine analysis and cell lysates for Western blotting or RT-PCR.

-

2. Cytokine Quantification using ELISA

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Protocol:

-

Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions for coating the plates with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and developing the colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.[13]

-

3. Western Blot Analysis of NF-κB and MAPK Pathways

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, providing insights into the activation state of signaling pathways.

-

Protocol:

-

Prepare cell lysates from LPS-stimulated and this compound-treated cells.[20][21][22]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, and JNK.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

-

Visualizing the Western Blot Workflow:

Caption: A standardized workflow for Western blot analysis.

4. COX and LOX Inhibition Assays

-

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of COX-1, COX-2, and 5-LOX.

-

Protocol:

-

Utilize commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX.[23][24]

-

Incubate the respective enzyme with its substrate (arachidonic acid) in the presence and absence of this compound.

-

Measure the production of prostaglandins or leukotrienes according to the kit's instructions.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

In Vivo Models of Inflammation

1. Carrageenan-Induced Paw Edema in Rodents

-

Principle: This is a classic acute inflammation model used to evaluate the anti-edematous effects of compounds.[10]

-

Protocol:

-

Administer this compound orally or intraperitoneally to rodents.

-

After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Compare the paw volume of the treated group to the vehicle control group to determine the percentage of edema inhibition.

-

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

-

Principle: This model mimics a systemic inflammatory response.

-

Protocol:

-

Pre-treat animals with this compound.

-

Administer a sublethal dose of LPS intraperitoneally.

-

Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

-

Tissues such as the liver and lungs can also be harvested for histological analysis and measurement of inflammatory markers.

-

Conclusion and Future Directions

This compound holds considerable promise as a novel anti-inflammatory agent. Its purported mechanisms of action, primarily centered on the inhibition of the NF-κB and MAPK signaling pathways and the suppression of pro-inflammatory enzymes and cytokines, provide a strong rationale for its further development. The influence of the palmitate moiety on its bioactivity and potential interaction with the NLRP3 inflammasome are critical areas for future investigation.

The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the anti-inflammatory properties of this compound and other novel compounds. A thorough understanding of its molecular mechanisms will be pivotal in translating this natural product into a clinically effective therapeutic for a range of inflammatory disorders.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. β-Amyrin, the cannabinoid receptors agonist, abrogates mice brain microglial cells inflammation induced by lipopolysaccharide/interferon-γ and regulates Mφ1/Mφ2 balances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alpha,beta-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effect of alpha, beta-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Antidiabetic Potential of β-Amyrin Palmitate: Mechanisms and Methodologies

Abstract: Diabetes mellitus remains a formidable challenge to global public health, necessitating the exploration of novel therapeutic agents. Natural products, particularly triterpenoids, have emerged as a promising reservoir of bioactive compounds with significant antidiabetic properties.[1][2][3] This technical guide provides an in-depth examination of β-amyrin palmitate, a pentacyclic triterpene ester, as a potential antidiabetic agent. We will dissect its multi-target mechanisms of action, provide detailed protocols for its preclinical evaluation, and offer insights into the interpretation of experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapies for metabolic disorders.

Introduction: The Therapeutic Landscape

Diabetes is a chronic metabolic disease characterized by elevated blood glucose levels, stemming from defects in insulin secretion, insulin action, or both.[4] The therapeutic armamentarium, while extensive, is often beset by side effects and limited efficacy over time, driving the search for new molecular entities.[2] Triterpenoids, a class of naturally occurring compounds, are gaining significant attention for their pleiotropic effects on glucose and lipid metabolism.[1][5]

β-amyrin palmitate, an ester of the triterpene β-amyrin, has been identified as a compound of interest.[6] Isolated from medicinal plants such as Hemidesmus indicus, it has demonstrated remarkable antihyperglycemic and antidiabetic activities in preclinical models.[6][7] This guide synthesizes the current understanding of its potential, focusing on the scientific rationale and the practical methodologies required to rigorously assess its therapeutic value.

Profile of a Bioactive Triterpenoid: β-Amyrin Palmitate

-

Chemical Identity: β-Amyrin palmitate is a pentacyclic triterpenoid ester. The core structure is β-amyrin, belonging to the oleanane class of triterpenes, which is esterified with palmitic acid.

-

Natural Occurrence: It has been isolated from various plant sources, including the roots of Hemidesmus indicus and the leaves of Wrightia tomentosa.[6][7]

-

Established Biological Activities: Research has highlighted its significant bioactivity, including:

-

Antidiabetic and Antihyperglycemic Effects: Demonstrated to lower blood glucose in both glucose-loaded and chemically-induced diabetic animal models.[6]

-

Antidyslipidemic Effects: Shows potential in managing abnormal lipid profiles, a common comorbidity with diabetes, partly through the inhibition of HMG-CoA reductase.[7][8][9]

-

Dissecting the Antidiabetic Mechanisms of Action

The efficacy of β-amyrin palmitate appears to stem from its ability to modulate multiple, interconnected pathways involved in glucose homeostasis. Triterpenoids are not "magic bullets" but rather "molecular wrenches" that can adjust several dysfunctional cogs in the metabolic machinery.[1][3][5]

Attenuation of Postprandial Hyperglycemia

A primary strategy in managing type 2 diabetes is to control the surge in blood glucose after a meal.[5] This is largely achieved by inhibiting key digestive enzymes.

-

Inhibition of α-Amylase and α-Glucosidase: Pancreatic α-amylase and intestinal α-glucosidase are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[10] By inhibiting these enzymes, β-amyrin palmitate can delay carbohydrate digestion and absorption, thereby blunting the postprandial glycemic peak.[5][6][11] This mechanism is a cornerstone of the action of drugs like acarbose.[12]

Enhancement of Cellular Glucose Uptake and Insulin Sensitivity

Insulin resistance, the failure of peripheral tissues like muscle and fat to respond to insulin, is a hallmark of type 2 diabetes.[13] β-amyrin palmitate and related triterpenoids appear to counteract this by activating critical signaling pathways.

-

AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a central energy sensor of the cell.[14][15] Its activation triggers a cascade of events that promote catabolic processes (like glucose uptake and fatty acid oxidation) while inhibiting anabolic processes (like gluconeogenesis).[16][17] Triterpenoids have been shown to activate AMPK, which in turn can stimulate the translocation of GLUT4 glucose transporters to the cell surface, enhancing glucose uptake in an insulin-independent manner.[1][17]

Caption: AMPK signaling pathway modulation by β-Amyrin Palmitate.

-

Modulation of the PI3K/Akt Pathway: This is the primary insulin signaling pathway. Triterpenoids can enhance signaling through this cascade, leading to improved GLUT4 translocation and glucose uptake in response to insulin.[1][18]

Potential Interaction with PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and a crucial target for the thiazolidinedione class of antidiabetic drugs.[19] Several synthetic and natural triterpenoids have been identified as PPARγ agonists.[20][21][22] Activation of PPARγ improves insulin sensitivity in peripheral tissues. While direct evidence for β-amyrin palmitate is still emerging, this remains a highly plausible mechanism contributing to its overall antidiabetic effect.

Preservation of Pancreatic β-Cell Function

Chronic hyperglycemia and dyslipidemia induce oxidative stress and inflammation, leading to the progressive dysfunction and death of insulin-producing pancreatic β-cells.[1] Many triterpenoids possess potent antioxidant and anti-inflammatory properties, which may help protect β-cells, preserving their mass and function.[5][23][24]

A Framework for Experimental Validation

Rigorous preclinical evaluation is paramount. The following section provides standardized, self-validating protocols to investigate the antidiabetic potential of β-amyrin palmitate, moving from initial in vitro screening to comprehensive in vivo efficacy studies.

Caption: General experimental workflow for validating antidiabetic potential.

In Vitro Evaluation: Target-Based Screening

In vitro assays offer a controlled, cost-effective first step to elucidate mechanisms of action.[25]

Causality: This assay directly measures the compound's ability to inhibit the final step of carbohydrate digestion, a key mechanism for controlling postprandial hyperglycemia.[10][11]

-

Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.8). Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the buffer to a concentration of 0.2 U/mL. Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to 5 mM. Prepare stock solutions of β-amyrin palmitate and a positive control (Acarbose) in DMSO.[12]

-

Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer.

-

Add 10 µL of varying concentrations of β-amyrin palmitate (or Acarbose/DMSO for control).

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.[11]

-

Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop the reaction by adding 50 µL of 1 M Sodium Carbonate (Na₂CO₃).

-

Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Causality: This cell-based assay validates if the compound can enhance glucose transport into muscle cells, a primary site for postprandial glucose disposal.[26] This directly tests its potential to improve insulin sensitivity.

-

Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

-

Treatment: Treat the cells with various concentrations of β-amyrin palmitate for 1 hour. Include a vehicle control (DMSO), a positive control (e.g., Metformin or Insulin), and a negative control (untreated cells).

-

Glucose Analog Incubation: Add 10 µM of the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to each well and incubate for 30 minutes at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Analysis: An increase in fluorescence intensity relative to the vehicle control indicates enhanced glucose uptake.

In Vivo Evaluation: Efficacy in a Biological System

Animal models are indispensable for confirming the physiological relevance of in vitro findings.[27]

Causality: This model mimics the pathophysiology of type 2 diabetes, which involves both insulin resistance (from the diet) and partial β-cell dysfunction (from the STZ).[28] This allows for the evaluation of compounds that act on either or both of these defects.

-

Animal Selection: Use male Sprague-Dawley or Wistar rats (180-220g).[28][29]

-

Induction of Insulin Resistance: Feed the rats a high-fat diet (HFD; ~45-60% kcal from fat) for a minimum of 2 weeks to induce insulin resistance.[29]

-

Induction of Hyperglycemia: After the HFD period, administer a single low dose of streptozotocin (STZ; 35-40 mg/kg, i.p.), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).[29] The HFD-fed group without STZ serves as a control for diet-induced obesity.

-

Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 72 hours after STZ injection. Animals with fasting blood glucose levels ≥11.1 mmol/L (200 mg/dL) are considered diabetic and are selected for the study.[30][31]

-

Grouping and Treatment: Randomly divide the diabetic animals into groups: Diabetic Control (vehicle), β-amyrin palmitate (e.g., 50 µg/kg, p.o.), and a standard drug control (e.g., Metformin).[6] Administer the treatments daily for a specified period (e.g., 28 days).

Causality: The OGTT is the gold-standard in vivo assay to assess glucose disposal and the overall antihyperglycemic effect of a compound after a carbohydrate challenge.[32] It provides an integrated measure of insulin secretion and insulin sensitivity.

-

Fasting: At the end of the treatment period, fast the animals overnight (12-16 hours) but allow free access to water.[33]

-

Baseline Blood Sample (T=0): Collect a small blood sample from the tail tip to measure the baseline fasting glucose level.

-

Glucose Challenge: Administer a glucose solution (2 g/kg body weight) via oral gavage.[33]

-

Post-Challenge Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose administration.[34]

-

Glucose Measurement: Measure the blood glucose concentration at each time point using a calibrated glucometer.

-

Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the treatment group compared to the diabetic control indicates improved glucose tolerance.

Data Presentation and Interpretation

Table 1: In Vitro Enzyme Inhibition Data

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| β-Amyrin Palmitate | [Insert Value] | [Insert Value] |

| Acarbose (Std.) | [Insert Value] | [InsertValue] |

Interpretation: Lower IC₅₀ values indicate higher inhibitory potency. Comparing the potency against both enzymes provides insight into the selectivity of the compound.

Table 2: Oral Glucose Tolerance Test (OGTT) Data in STZ-Induced Diabetic Rats

| Group | Fasting Glucose (mg/dL) | AUC (0-120 min) (mg/dL·min) |

| Normal Control | [Value ± SEM] | [Value ± SEM] |

| Diabetic Control | [Value ± SEM] | [Value ± SEM] |

| β-Amyrin Palmitate | [Value ± SEM] | [Value ± SEM] |

| Metformin (Std.) | [Value ± SEM] | [Value ± SEM] |

Interpretation: A statistically significant reduction in both Fasting Glucose and AUC in the β-Amyrin Palmitate group compared to the Diabetic Control group confirms potent in vivo antidiabetic activity.

Conclusion and Future Directions

β-Amyrin palmitate presents a compelling profile as a multi-target antidiabetic agent. Its purported mechanisms, including the inhibition of carbohydrate-digesting enzymes, enhancement of cellular glucose uptake via AMPK activation, and potential β-cell protection, align with key therapeutic strategies for managing type 2 diabetes.[1][5][6]

The experimental framework provided here offers a robust pathway for validating these claims. Future research should focus on:

-

Detailed Signaling Studies: Utilizing techniques like Western blotting to definitively confirm the phosphorylation and activation of AMPK, Akt, and other key signaling proteins in relevant tissues.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of β-amyrin palmitate is crucial for dose optimization and predicting its behavior in humans.

-

Chronic Efficacy and Safety Studies: Long-term studies are necessary to evaluate sustained efficacy and to perform comprehensive toxicological assessments.

By systematically applying these rigorous scientific methodologies, the research community can fully elucidate the therapeutic potential of β-amyrin palmitate, paving the way for the development of a novel, natural product-based therapy for diabetes mellitus.

References

- 1. Unveiling the Molecular Mechanisms of Natural Triterpenoids From Mushrooms Against Type 2 Diabetes: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potentials of Triterpenes in Diabetes and its Associated Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The role of triterpenes in the management of diabetes mellitus and its complications | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 5. The role of triterpenes in the management of diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising anti-diabetes mellitus activity in rats of β-amyrin palmitate isolated from Hemidesmus indicus roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. beta-Amyrin palmitate | CAS#:5973-06-8 | Chemsrc [chemsrc.com]

- 10. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK signaling in diabetes mellitus, insulin resistance and diabetic complications: A pre-clinical and clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 16. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of novel pentacyclic triterpene derivatives as potential PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A synthetic PPAR-γ agonist triterpenoid ameliorates experimental fibrosis: PPAR-γ-independent suppression of fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Role of Peroxisome Proliferator-Activated Receptor Gamma and Its Ligands in the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. athmicbiotech.com [athmicbiotech.com]

- 26. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijnrd.org [ijnrd.org]

- 28. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 29. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ndineuroscience.com [ndineuroscience.com]

- 31. Glucose Tolerance Test in Mice [bio-protocol.org]

- 32. meliordiscovery.com [meliordiscovery.com]

- 33. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 34. Oral Glucose Tolerance Test in Mouse [protocols.io]

Sedative and antidepressant-like properties of beta-Amyrin palmitate

An In-Depth Technical Guide to the Sedative and Antidepressant-like Properties of Beta-Amyrin Palmitate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pentacyclic triterpene ester isolated from plants such as Lobelia inflata, has emerged as a compound of significant interest for its effects on the central nervous system (CNS).[1][2] Preclinical evidence robustly indicates that this molecule possesses both sedative and antidepressant-like properties, distinguishing it from classical antidepressant agents through a unique pharmacological profile. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its pharmacological effects, plausible mechanisms of action, and detailed protocols for its preclinical evaluation. We will explore its mianserin-like profile, its influence on monoaminergic and GABAergic systems, and its potential role in modulating neuroinflammation, offering a foundational resource for researchers aiming to investigate and develop this promising natural compound.

Physicochemical Profile and Pharmacological Rationale

This compound is the ester formed from beta-amyrin, a pentacyclic triterpene, and palmitic acid, a 16-carbon saturated fatty acid.[3][4] This esterification significantly increases the lipophilicity of the parent beta-amyrin molecule.[5] From a drug development perspective, this enhanced lipophilicity is a critical feature, as it is predicted to improve the compound's ability to cross the blood-brain barrier, a fundamental requirement for centrally acting therapeutic agents.[4] The triterpenoid scaffold of beta-amyrin is associated with a wide range of biological activities, including potent anti-inflammatory effects, which are increasingly recognized as relevant to the pathophysiology of depression.[3][6][7]

Preclinical Evidence of Antidepressant-Like Activity

The primary evidence for the antidepressant-like effects of this compound comes from studies utilizing established rodent models of depression. The Forced Swim Test (FST), a widely used behavioral despair model, has been instrumental in characterizing its activity.[8]

In a key study, this compound, when administered to mice, significantly reduced the duration of immobility in the FST in a dose-dependent manner (at 5, 10, and 20 mg/kg).[2] This effect is a hallmark of antidepressant efficacy in this model. Notably, the compound's profile was compared to that of the tricyclic antidepressant (TCA) imipramine and the tetracyclic antidepressant mianserin. While all three reduced immobility, their effects on locomotor activity were distinct, providing initial clues into their differing mechanisms.[1][2]

Preclinical Evidence of Sedative Properties

The sedative potential of this compound has been demonstrated through two primary lines of evidence: its effect on general locomotor activity and its potentiation of barbiturate-induced sleep.

-

Reduction of Locomotor Activity: Unlike imipramine, which increases locomotor activity, this compound (at 5, 10, and 20 mg/kg) caused a dose-related reduction in the spontaneous locomotor activity of mice.[1] It also effectively antagonized hyperactivity induced by methamphetamine, an effect it shares with mianserin.[2] This reduction in motor function is a clear indicator of a sedative or CNS-depressant effect.

-

Potentiation of Pentobarbitone-Induced Narcosis: this compound significantly potentiates the hypnotic effects of sodium pentobarbitone.[2] This synergy, where a sub-hypnotic dose of this compound enhances the sleep-inducing properties of a barbiturate, strongly suggests an interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[9][10] The potentiation effect of this compound was found to be stronger than that of imipramine but weaker than that of mianserin.[1][2]

Table 1: Comparative Pharmacological Effects of this compound

| Behavioral Test | This compound (5-20 mg/kg) | Mianserin (5-20 mg/kg) | Imipramine (5-20 mg/kg) |

| Forced Swim Test | ↓ Immobility[1][2] | ↓ Immobility[1][2] | ↓ Immobility[1][2] |

| Locomotor Activity | ↓ Dose-dependent reduction[1][2] | ↓ Dose-dependent reduction[1][2] | ↑ Increased activity[1][2] |

| Methamphetamine Hyperactivity | Antagonized[1][2] | Antagonized[1][2] | Potentiated[1][2] |

| Pentobarbitone Narcosis | Strong potentiation[1][2] | Very strong potentiation[1][2] | Weaker potentiation[1][2] |

| 5-HTP Head-Twitch | No effect[1][2] | ↓ Dose-dependent decrease[1][2] | No effect[1][2] |

Proposed Mechanisms of Action

The unique pharmacological profile of this compound suggests a multi-faceted mechanism of action that differentiates it from conventional antidepressants.

Modulation of the Noradrenergic System

A primary hypothesis for its antidepressant activity involves the noradrenergic system. Studies indicate that this compound causes a release of norepinephrine (NE) from newly synthesized pools within brain synaptosomes.[11] This mechanism is distinct from that of typical reuptake inhibitors. By promoting the release of NE, it may enhance noradrenergic neurotransmission, which is a well-established therapeutic target for depression.[12] This is supported by findings that its effect in the FST is reduced by tetrabenazine (which depletes monoamines) but not by alpha-methyl-para-tyrosine (which inhibits catecholamine synthesis), suggesting an action on a releasable pool of neurotransmitters.[11]

Caption: Proposed noradrenergic action of this compound.

Interaction with the GABAergic System

The potentiation of pentobarbital-induced sleep is strong evidence for activity at the GABA-A receptor complex.[9] Sedative and hypnotic drugs like benzodiazepines and barbiturates act by enhancing the effect of GABA, the main inhibitory neurotransmitter.[10] They bind to allosteric sites on the GABA-A receptor, increasing the influx of chloride ions (Cl-), which hyperpolarizes the neuron and reduces its excitability.[13] This widespread neuronal inhibition results in sedation.[9] It is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor, contributing to its sedative effects.

Caption: Hypothesized GABAergic pathway for sedative effects.

Anti-Inflammatory and Cannabimimetic Actions

While direct studies on this compound are limited, research on its parent compound, beta-amyrin, provides compelling directions. Beta-amyrin exhibits significant anti-inflammatory activity in the CNS, reducing levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells. Given the strong link between neuroinflammation and depression, this represents a highly relevant potential mechanism.[6] Furthermore, the related triterpene mixture α,β-amyrin has been shown to interact with the cannabinoid system, binding to CB1 receptors and inhibiting the degradation of the endocannabinoid 2-AG.[14][15][16] This "indirect cannabimimetic" action is a novel avenue for antidepressant and anxiolytic effects.

Key Experimental Protocols

Reproducible and validated protocols are essential for the preclinical assessment of novel compounds. The following are step-by-step methodologies for core assays.

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

This protocol assesses behavioral despair in mice. Antidepressants decrease the time the animal spends immobile.

-

Animals: Male ICR mice (20-25g) are used. They should be housed in groups for at least one week prior to testing with ad libitum access to food and water.

-

Apparatus: A transparent glass cylinder (20 cm height x 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm. The depth is critical to prevent the mouse from supporting itself by touching the bottom.

-

Drug Administration: this compound is suspended in a 0.5% carboxymethyl cellulose (CMC) solution. Administer the compound intraperitoneally (i.p.) 30 minutes before the test. A vehicle control group (0.5% CMC) and a positive control group (e.g., Imipramine, 20 mg/kg, i.p.) must be included.

-

Procedure:

-

Place each mouse individually into the swim cylinder.

-

The total duration of the test is 6 minutes.

-

Scoring is conducted during the final 4 minutes of the test.

-

Record the duration of immobility, defined as the time the mouse remains floating with only minor movements necessary to keep its head above water.

-

-

Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time indicates an antidepressant-like effect.

Protocol: Open Field Test (OFT) for Locomotor Activity

This test is crucial to rule out that effects in the FST are due to non-specific motor stimulation or sedation.

-

Animals: Male ICR mice (20-25g), habituated to the testing room for at least 1 hour.

-

Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective material. The floor is often divided into a grid of 16 squares. The arena should be illuminated to approximately 100 lux.

-

Drug Administration: Administer this compound (or vehicle/positive control) 30 minutes prior to the test, using the same route and doses as in the FST.

-

Procedure:

-

Gently place the mouse in the center of the arena.

-

Allow the mouse to explore freely for a period of 5 to 10 minutes.

-

The session is recorded by an overhead video camera connected to tracking software.

-

Key parameters to measure include:

-

Total Distance Traveled (cm): A measure of overall locomotor activity.

-

Rearing Frequency: Number of times the mouse stands on its hind legs, an indicator of exploratory behavior.

-

-

-

Data Analysis: Analyze the data using a one-way ANOVA. A significant decrease in distance traveled or rearing compared to the vehicle group indicates a sedative effect.[1]

Caption: Workflow for evaluating this compound's CNS effects.

Drug Development Perspectives and Future Directions

This compound presents a compelling profile for further drug development. Its mianserin-like characteristics—antidepressant effects coupled with sedation but without the typical stimulant properties of TCAs like imipramine—suggest it could be beneficial for depressive subtypes characterized by anxiety and insomnia.[1][2]

However, significant research is required:

-

Pharmacokinetic Studies: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are necessary to understand its bioavailability and half-life.

-

Receptor Binding Assays: Direct binding studies are needed to confirm its interaction with the GABA-A receptor complex and to screen for off-target effects.

-

Mechanism Elucidation: Further investigation is required to confirm the norepinephrine release mechanism and explore the potential roles of neuroinflammation and the endocannabinoid system in its therapeutic effects.

-

Advanced Models: Efficacy should be tested in more complex and etiologically relevant models of depression, such as the chronic unpredictable mild stress (CUMS) model, which better mimics the human condition.[8]

Conclusion

This compound is a novel, centrally acting compound with a unique combination of sedative and antidepressant-like properties. Its mechanism appears to involve the enhancement of noradrenergic release and positive modulation of the GABAergic system, setting it apart from many existing antidepressants. Its anti-inflammatory potential further enhances its therapeutic interest. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the continued investigation of this compound, a promising natural product lead for the development of new treatments for neuropsychiatric disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacological properties of this compound, a novel centrally acting compound, isolated from Lobelia inflata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 5973-06-8 | >98% [smolecule.com]

- 4. CAS 5973-06-8: β-Amyrin palmitate | CymitQuimica [cymitquimica.com]

- 5. β-Amyrin palmitate | 5973-06-8 | FAA97306 | Biosynth [biosynth.com]

- 6. β-Amyrin, a pentacyclic triterpene, exhibits anti-fibrotic, anti-inflammatory, and anti-apoptotic effects on dimethyl nitrosamine-induced hepatic fibrosis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of alpha, beta-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Early preclinical studies of discriminable sedative and hallucinogenic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A possible mechanism of antidepressant activity of this compound isolated from Lobelia inflata leaves in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Beta-Adrenergic Receptors in Depression and Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAergic signaling by cells of the immune system: more the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preventive and therapeutic oral administration of the pentacyclic triterpene α,β-amyrin ameliorates dextran sulfate sodium-induced colitis in mice: the relevance of cannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of cannabinoid receptors by the pentacyclic triterpene α,β-amyrin inhibits inflammatory and neuropathic persistent pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the In Vitro Cytotoxicity of β-Amyrin Palmitate Against Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxic potential of β-amyrin palmitate, a naturally occurring pentacyclic triterpene ester, against various cancer cell lines. The methodologies detailed herein are designed to not only quantify the cytotoxic effects but also to elucidate the underlying molecular mechanisms of action, thereby providing a robust foundation for preclinical assessment.

Foreword: The Rationale for Investigating β-Amyrin Palmitate

Pentacyclic triterpenoids, a class of phytochemicals widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. β-amyrin, a prominent member of this class, has demonstrated notable antitumor effects against liver cancer cells through the induction of apoptosis, cell cycle disruption, and modulation of key signaling pathways such as JNK and p38.[1][2][3] The esterification of β-amyrin with palmitic acid to form β-amyrin palmitate results in a more lipophilic molecule, a characteristic that may influence its bioavailability and cellular uptake, potentially enhancing its therapeutic efficacy.[4] This guide provides the essential experimental workflows to rigorously test this hypothesis.

Part 1: Foundational Assessment of Cytotoxicity via Metabolic Viability Assay

The initial and most critical step in evaluating a potential anticancer compound is to determine its dose-dependent effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[5][6] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh complete culture medium.

-

Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5x10³ to 1x10⁴ cells per well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][7]

-

-

Compound Treatment:

-

Prepare a stock solution of β-amyrin palmitate in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]

-

Perform serial dilutions of the β-amyrin palmitate stock solution in culture medium to achieve a range of final concentrations for treatment. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[5]

-

Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of β-amyrin palmitate.

-

Include appropriate controls: untreated cells (medium only), and vehicle-treated cells (medium with the highest concentration of DMSO used).[5]

-

Incubate the plate for standard exposure times, such as 24, 48, and 72 hours.[5]

-

-

MTT Incubation and Solubilization:

-

Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[6]

-

After incubation, carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][6]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Cytotoxicity of β-Amyrin Palmitate

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| HeLa | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| A549 | 24 | Value |

| 48 | Value | |

| 72 | Value |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC₅₀ of β-amyrin palmitate.

Part 2: Unraveling the Mechanism of Cell Death - Apoptosis Detection

A reduction in cell viability can be attributed to either necrosis or apoptosis (programmed cell death). Anticancer drugs ideally induce apoptosis.[8] Therefore, it is essential to determine whether β-amyrin palmitate induces an apoptotic response in cancer cells.

Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9][10]

-

Cell Treatment: Seed cells in a 6-well plate and treat with β-amyrin palmitate at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining:

-

Flow Cytometry Analysis:

Caspase-3/7 Activity Assay for Apoptosis Execution

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[13] Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[14][15]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with β-amyrin palmitate as described for the MTT assay.

-

Reagent Preparation and Addition:

-

Incubation and Luminescence Measurement:

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.[16]

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Part 3: Investigating Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[17] Flow cytometry with propidium iodide staining is a standard technique for analyzing DNA content and cell cycle distribution.[18]

Experimental Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment and Harvesting: Treat cells with β-amyrin palmitate as described previously and harvest the cells.

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry. The DNA content is measured on a linear scale.[19] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Part 4: Delineating the Molecular Signaling Pathways

Based on the known anticancer effects of the parent compound, β-amyrin, a plausible mechanism of action for β-amyrin palmitate involves the induction of mitochondrial-mediated apoptosis and the modulation of stress-activated protein kinase pathways.[1][3]

Hypothesized Signaling Pathway of β-Amyrin Palmitate

Caption: Hypothesized signaling pathway for β-amyrin palmitate-induced cytotoxicity.

To validate this proposed pathway, a series of targeted experiments are necessary, with Western blotting being a central technique to quantify changes in the expression levels of key regulatory proteins.

Experimental Protocol: Western Blotting

-

Protein Extraction:

-

Treat cells with β-amyrin palmitate and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-JNK, phospho-p38, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein expression levels.

-

Conclusion

This technical guide provides a structured and comprehensive approach to characterizing the in vitro cytotoxic properties of β-amyrin palmitate. By systematically assessing cell viability, delineating the mode of cell death, analyzing cell cycle perturbations, and investigating the underlying molecular signaling pathways, researchers can build a robust data package to support the continued development of β-amyrin palmitate as a potential anticancer therapeutic agent. The integration of these methodologies ensures not only the generation of high-quality, reproducible data but also a deeper understanding of the compound's mechanism of action, which is paramount for its translation into a clinical setting.

References

- 1. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jbuon.com [jbuon.com]

- 4. Buy beta-Amyrin palmitate | 5973-06-8 | >98% [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. mdpi.com [mdpi.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. static.igem.org [static.igem.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. Caspase 3/7 Activity [protocols.io]

- 16. promega.com [promega.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Comprehensive Technical Guide to the Pharmacological Profile of β-Amyrin Palmitate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amyrin palmitate, a naturally occurring pentacyclic triterpene ester, is emerging as a compound of significant pharmacological interest.[1][2] Formed by the esterification of the triterpene β-amyrin with palmitic acid, its unique long-chain fatty acid structure enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile compared to its parent compound.[1] This guide provides an in-depth analysis of the multifaceted pharmacological activities of β-amyrin palmitate, grounded in preclinical evidence. We will explore its mechanisms of action across several therapeutic areas, including metabolic disorders, central nervous system conditions, and inflammatory diseases, presenting detailed experimental protocols and data to support its potential as a lead compound in drug discovery.

Introduction: Chemical Identity and Natural Occurrence

This compound (C₄₆H₈₀O₂) is the hexadecanoate ester of olean-12-en-3β-ol (β-amyrin).[1][3][4] This modification significantly increases the molecule's lipophilicity, a critical factor for its biological activity and distribution. It is found in a variety of plant species, having been isolated from the leaves of Wrightia tomentosa, the roots of Hemidesmus indicus, the leaves of Lobelia inflata, and the fruit of Ficus aurata, among others.[3][5][6][7] The parent compound, β-amyrin, is one of the most abundant triterpenoids in the plant kingdom, known for its own broad spectrum of biological activities.[8][9][10] The addition of the palmitate moiety distinguishes β-amyrin palmitate, conferring a unique pharmacological profile that warrants specific investigation.

Core Pharmacological Activities and Mechanisms

This compound exhibits a range of biological activities, with the most robust evidence found in its anti-diabetic, antidyslipidemic, and neuropharmacological effects.

Potent Anti-Diabetic and Antihyperglycemic Effects

One of the most remarkable properties of β-amyrin palmitate is its potent anti-diabetic activity, demonstrated at very low concentrations.[7][8][9]

-

Mechanism of Action: The primary mechanism appears to be the inhibition of intestinal glucose absorption, which effectively reduces postprandial hyperglycemia.[8][9] This mode of action suggests its potential for managing blood sugar spikes after meals, a key challenge in diabetes management.

-

Preclinical Evidence: Studies have shown that β-amyrin palmitate exhibits significant antihyperglycemic effects in glucose-loaded rats.[8][9] Furthermore, it demonstrates potent anti-diabetic activity in both alloxan-induced (Type 1 model) and streptozotocin-induced (Type 2 model) diabetic rats at a dose as low as 50 µg/kg body weight.[7][8][9]

Antidyslipidemic and Cardiovascular Potential

This compound has been identified as a promising agent for managing dyslipidemia, a major risk factor for cardiovascular disease.[6][7]

-

Mechanism of Action: The antidyslipidemic effects are attributed to the inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][6][11]

-

Preclinical Evidence: In a high-fat diet-induced dyslipidemic hamster model, β-amyrin palmitate administered at 10 mg/kg significantly decreased LDL ("bad") cholesterol levels by 44% and increased the HDL-C/TC (high-density lipoprotein cholesterol to total cholesterol) ratio by 28%.[7]

Neuropharmacological Properties: Antidepressant and Neuroprotective Actions

Isolated from Lobelia inflata, β-amyrin palmitate has been shown to possess centrally acting properties, suggesting it can cross the blood-brain barrier.[5][12]

-

Antidepressant-like Activity: Its pharmacological profile shows similarities to the atypical antidepressant mianserin.[5][12] In preclinical models like the forced swimming test, β-amyrin palmitate significantly reduced the duration of immobility in mice in a dose-dependent manner (5, 10, and 20 mg/kg).[5][12] It also induces a sedative action and antagonizes methamphetamine-induced locomotor stimulation, effects that align with some antidepressant profiles.[1][5]

-

Neuroprotective Potential: While direct studies on the palmitate ester are emerging, the parent compound, β-amyrin, shows significant promise in neuroprotection. It has been found to ameliorate Alzheimer's disease-like synaptic impairments induced by amyloid-beta (Aβ).[1][13] The proposed mechanism involves the modulation of critical neuronal survival pathways, such as the phosphoinositide 3-kinase/AKT (PI3K/Akt) signaling cascade.[1][13] β-amyrin also reduces neuroinflammation by inhibiting inflammatory responses in microglial cells.[14]

Anti-inflammatory and Anticancer Activities

-

Anti-inflammatory Effects: this compound demonstrates anti-inflammatory properties, with research indicating its effects are mediated through the inhibition of key inflammatory pathways, including nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[1] The parent compound, α,β-amyrin, has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 and decrease neutrophil infiltration in models of acute pancreatitis and periodontitis.[15][16]

-

Anticancer Potential: While most of the anticancer research has focused on β-amyrin, β-amyrin palmitate has been noted for its cytotoxicity against breast cancer cells.[7] Beta-amyrin itself exhibits significant anticancer activity against liver cancer (HepG2) cells with an IC₅₀ of 25 µM.[8][17][18][19] Its mechanism involves inducing apoptosis, causing cell cycle arrest at the G2/M phase, and activating the JNK and p38 signaling pathways.[17][18][19]

Data Summary and Visualization

Table 1: Summary of Pharmacological Activities of β-Amyrin Palmitate

| Pharmacological Activity | Proposed Mechanism of Action | Key Preclinical Model(s) | Effective Dose/Concentration | Reference(s) |

| Anti-Diabetic | Inhibition of intestinal glucose absorption | Streptozotocin-induced diabetic rats | 50 µg/kg | [7][8][9] |

| Antidyslipidemic | HMG-CoA reductase inhibition | High-fat diet-fed hamsters | 10 mg/kg | [6][7] |

| Antidepressant | Mianserin-like profile, potential sedative action | Forced swimming test in mice | 5-20 mg/kg | [5][12] |

| Anti-inflammatory | Inhibition of NF-κB and COX-2 pathways | Colitis models | Not specified | [1] |